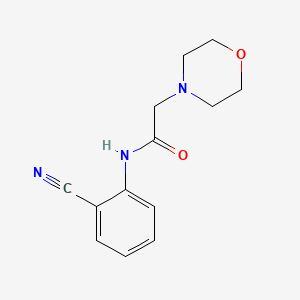

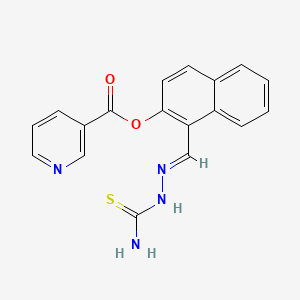

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles, thiazoles, and phenyl rings. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. Thiazoles are similar, but contain a sulfur atom in the ring. The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an azide (a compound containing the -N3 group) with a compound containing a double or triple bond, in a process known as a click reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific substituents present in the molecule. These could include factors such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antioxidative Activity

A study highlighted the synthesis of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, showcasing excellent antioxidant activity. Specifically, one compound demonstrated antioxidant activity 2.5 times higher than the antibiotic control (cefazolin), indicating potential for therapeutic applications in conditions where oxidative stress plays a critical role (Tumosienė et al., 2014).

Corrosion Inhibition

Research on benzimidazole derivatives incorporating the 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol moiety as corrosion inhibitors for mild steel in HCl solution indicated their effectiveness. These inhibitors showed increased efficiency with concentration, suggesting their utility in protecting industrial materials against corrosive environments (Yadav et al., 2013).

Antimicrobial Activity

Several studies have synthesized derivatives of 1,2,4-triazoles with reported antimicrobial activities. Compounds were evaluated against a variety of pathogenic microorganisms, with some derivatives demonstrating significant inhibitory effects compared to standard drugs. This suggests their potential development into antimicrobial agents for treating infections (Sharma et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S2/c1-2-17-11(15-16-13(17)18)10-8-19-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHRLQPLCNELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)

![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)

![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)